(D-His2)-Leuprolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-His2)-Leuprolide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is typically obtained as a trifluoroacetate salt to enhance stability and solubility .
化学反应分析
Types of Reactions
(D-His2)-Leuprolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions involve replacing specific functional groups with others, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
(D-His2)-Leuprolide has a wide range of scientific research applications, including:
作用机制
(D-His2)-Leuprolide exerts its effects by binding to GnRH receptors, leading to the modulation of gonadotropin release. This interaction triggers a cascade of intracellular signaling events, ultimately affecting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The compound’s mechanism of action involves the activation of specific molecular targets and pathways, including the GnRH receptor and downstream signaling molecules .
相似化合物的比较
Similar Compounds
Gonadorelin: Another GnRH analog used in research and clinical applications.
Leuprolide Acetate: A widely used GnRH analog for treating hormone-related disorders.
Uniqueness
(D-His2)-Leuprolide is unique due to its specific structural modifications, which enhance its binding affinity and stability compared to other GnRH analogs. These modifications make it a valuable tool for studying GnRH signaling and developing new therapeutic strategies .
生物活性
(D-His2)-Leuprolide is a synthetic peptide derived from leuprolide, a well-known gonadotropin-releasing hormone (GnRH) analog. This compound is characterized by the substitution of the second amino acid with D-histidine, which significantly influences its biological activity and stability. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and comparative studies with other GnRH analogs.
This compound primarily functions as a GnRH antagonist , binding to GnRH receptors in the pituitary gland. This binding inhibits the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—leading to decreased production of sex steroids from gonadal tissues. The biological activity can be summarized as follows:
- Inhibition of Gonadotropin Release : Upon administration, this compound effectively reduces systemic levels of LH and FSH, which are crucial for sex steroid production.
- Stability Against Degradation : The D-amino acid configuration enhances resistance to enzymatic degradation, prolonging its therapeutic effects compared to natural peptides .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates enhanced solubility and bioavailability due to its trifluoroacetic acid salt form. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Rapid post-injection |
Volume of Distribution | 27 L |
Protein Binding | 43% - 49% |
Half-life | Approximately 3 hours |
Clearance | 7.6 - 8.3 L/h |
The compound reaches peak concentrations within 4-5 hours post-injection, with steady-state kinetics typically achieved after four weeks .
Clinical Applications
This compound has been explored for various clinical applications, particularly in hormone-responsive cancers and other hormone-related disorders:
- Prostate Cancer : Studies indicate that this compound can effectively reduce testosterone levels, leading to tumor size reduction in prostate cancer patients .
- Endometriosis : The compound has shown potential in managing symptoms associated with endometriosis by suppressing estrogen production.
- Precocious Puberty : Clinical trials have demonstrated its efficacy in treating children with central precocious puberty by downregulating the GnRH axis .
Comparative Studies
Comparative studies reveal that this compound exhibits distinct advantages over traditional GnRH analogs:
Compound Name | Structure Type | Key Features |
---|---|---|
Leuprolide | GnRH Analog | Natural L-amino acids; widely used for similar indications. |
Goserelin | GnRH Analog | Longer half-life; used for prostate cancer treatment. |
Triptorelin | GnRH Analog | Different amino acid sequence; used for hormone-dependent diseases. |
Degarelix | GnRH Antagonist | Non-peptide antagonist; rapid onset of action. |
The incorporation of D-histidine in this compound enhances its receptor selectivity and reduces off-target effects compared to other compounds like leuprolide or goserelin .
Case Studies
Recent case studies have highlighted both the efficacy and potential adverse effects associated with this compound:
- Prostate Cancer Management : A patient treated with this compound demonstrated significant reductions in PSA levels and tumor size over a six-month period, affirming its role in androgen deprivation therapy .
- Adverse Reactions : A case report noted necrotic skin ulceration following multiple administrations of leuprolide acetate, suggesting possible hypersensitivity reactions that warrant further investigation into the excipients used in formulations .
属性
分子式 |
C61H85F3N16O14 |
---|---|
分子量 |
1323.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41+,42+,43-,44+,45-,46+,47-,48+;/m0./s1 |
InChI 键 |
VIKVLAJTEHLRFY-WFVWZRKOSA-N |
手性 SMILES |
CCNC(=O)[C@H]1CCCN1C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。